2-Iodo-4-nitrobenzonitrile
Overview
Description
2-Iodo-4-nitrobenzonitrile is an organic compound with the molecular formula C7H3IN2O2. It is characterized by the presence of an iodine atom, a nitro group, and a nitrile group attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-nitrobenzonitrile typically involves the iodination of 4-nitrobenzonitrile. One common method includes the reaction of 4-nitrobenzonitrile with iodine and a suitable oxidizing agent, such as silver acetate, in an organic solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the iodine atom.
Reduction Reactions: The major product is 2-amino-4-nitrobenzonitrile.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Iodo-4-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-nitrobenzonitrile depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via catalytic hydrogenation. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Nitrobenzonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-4-nitroaniline: Contains an amino group instead of a nitrile group, leading to different reactivity and applications.
2-Iodo-4-chlorobenzonitrile: Contains a chlorine atom instead of a nitro group, resulting in different chemical properties.
Uniqueness: 2-Iodo-4-nitrobenzonitrile is unique due to the presence of both an iodine atom and a nitro group on the benzene ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
2-iodo-4-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNHWNSAPDNORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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